Chromium arsenide
Description
Chemical Composition and Structural Variants (this compound, Dithis compound)
This compound compounds exist in several distinct stoichiometric forms, each exhibiting unique structural and physical properties. The most extensively studied variant is this compound with the formula this compound, which adopts the orthorhombic manganese phosphide-type crystal structure under ambient conditions. This compound features unit-cell parameters of a equals 5.649 angstroms, b equals 3.463 angstroms, and c equals 6.2084 angstroms at room temperature. The structure consists of chromium atoms positioned at the center of distorted octahedra, surrounded by six nearest-neighbor arsenic atoms.
Another significant variant is dithis compound, which possesses the chemical formula Dithis compound. This compound demonstrates a more complex structural arrangement and exhibits different magnetic and electronic properties compared to its monoarsenide counterpart. The dithis compound structure accommodates two distinct chromium sites with different coordination environments and oxidation states, contributing to its unique physical behavior.
The molecular weight of this compound is 126.918 grams per mole, while dithis compound has a molecular weight of 178.91 grams per mole. Both compounds typically appear as gray to black crystalline solids with metallic luster. The density of dithis compound is reported as 7.04 grams per cubic centimeter, reflecting the high atomic weights of both constituent elements.
| Compound | Chemical Formula | Molecular Weight (g/mol) | Crystal Structure | Density (g/cm³) |
|---|---|---|---|---|
| This compound | This compound | 126.918 | Orthorhombic (manganese phosphide-type) | Not specified |
| Dithis compound | Dithis compound | 178.91 | Various polymorphs | 7.04 |
Historical Development of this compound Research
The systematic investigation of this compound compounds began in earnest during the 1970s, when researchers first documented the remarkable first-order antiferromagnetic transition occurring at a Néel temperature of 270 plus or minus 10 Kelvin. This early research period was characterized by extensive crystallographic and magnetic property studies that established the fundamental understanding of these materials. Neutron diffraction measurements conducted during this era revealed the complex double-helical magnetic structure propagating along the orthorhombic c-axis, with chromium magnetic moments of 1.7 Bohr magnetons lying essentially within the ab plane.
The historical development of this compound research experienced a significant resurgence in the 21st century, particularly following the discovery of pressure-induced superconductivity. This breakthrough finding, reported in scientific literature around 2014, demonstrated that this compound becomes superconducting at approximately 1.2 gigapascals of applied pressure with a transition temperature near 2 Kelvin. This discovery marked this compound as one of the first chromium-based superconductors, generating renewed interest in transition metal-pnictide systems.
Recent research efforts have expanded to include comprehensive theoretical studies using density functional theory calculations and advanced neutron scattering techniques. Modern investigations have focused on understanding the relationship between magnetic frustration and superconductivity, with particular emphasis on the role of exchange interactions in determining the ground-state properties. The development of high-pressure experimental techniques, including specialized pressure cells for neutron scattering studies, has enabled detailed characterization of this compound behavior under extreme conditions.
Significance in Materials Science and Condensed Matter Physics
This compound compounds hold exceptional significance in materials science and condensed matter physics due to their unique combination of magnetic, electronic, and structural properties. These materials serve as model systems for studying the interplay between magnetism and superconductivity, a fundamental question in modern condensed matter physics. The observation of superconductivity in close proximity to antiferromagnetic order provides valuable insights into unconventional superconducting mechanisms.
The compounds demonstrate remarkable pressure-dependent behavior, with external pressure serving as an effective tuning parameter for their ground-state properties. Under ambient conditions, this compound exhibits a first-order antiferromagnetic transition accompanied by dramatic structural changes, including a sudden expansion of the lattice constant b by approximately 4 percent below the Néel temperature. This coupling of structural, magnetic, and electronic degrees of freedom makes this compound an ideal candidate for investigating quantum critical phenomena.
In semiconductor applications, this compound functions as a crystalline semiconductor material with potential uses in photo-optic applications. The compound belongs to the broader family of arsenide semiconductors, which are valued for their applications in laser diodes, light-emitting diodes, quantum dots, and optical sensors. The semiconducting properties arise from the specific band structure characteristics that can be modified through pressure, doping, or structural manipulation.
The magnetic properties of this compound are particularly noteworthy due to the presence of magnetic frustration leading to complex non-collinear spin arrangements. The double-helix magnetic structure observed in these compounds represents a unique example of frustrated magnetism in transition metal systems, providing fundamental insights into the origins of exotic magnetic states. This magnetic complexity has implications for potential spintronic applications, where the manipulation of spin degrees of freedom is essential.
Classification and General Characteristics
This compound compounds are classified as binary transition metal-pnictides, belonging to the general family of compounds with the formula Metal-Pnictogen, where the metal is a transition element and the pnictogen is phosphorus, arsenic, or antimony. These materials typically adopt either hexagonal nickel arsenide-type or orthorhombic manganese phosphide-type crystal structures, depending on the specific composition and synthesis conditions.
The general characteristics of this compound include moderate electronic correlations, as evidenced by theoretical calculations showing that the electronic structure is well-described within density functional theory framework. The compounds exhibit metallic behavior with localized magnetic moments on chromium sites, representing an intermediate regime between itinerant and localized electron systems. This intermediate character contributes to the rich phase behavior observed under varying external conditions.
The magnetic characteristics of this compound are dominated by competing exchange interactions that lead to magnetic frustration. The compounds typically exhibit antiferromagnetic ground states with complex spin arrangements, including helical and double-helix configurations. The magnetic moment per chromium atom varies depending on the specific compound and external conditions, ranging from approximately 0.4 to 1.7 Bohr magnetons.
Structurally, this compound compounds are characterized by face-sharing chromium-arsenic octahedra that form the basic building blocks of the crystal lattice. The chromium-arsenic bond lengths are typically inequivalent due to the high anisotropy exhibited by this class of compounds, with four of the six chromium-arsenic bonds being structurally distinct. This structural anisotropy contributes to the complex magnetic and electronic properties observed in these materials.
The electronic properties of this compound compounds show strong temperature and pressure dependence, with the potential for metal-insulator transitions and superconducting behavior under appropriate conditions. The compounds demonstrate sensitivity to chemical substitution, with small amounts of phosphorus doping capable of completely suppressing the magnetic order. This tunability makes this compound systems valuable for fundamental research and potential technological applications in advanced electronic and magnetic devices.
| Property Category | Characteristics |
|---|---|
| Crystal Structure | Orthorhombic manganese phosphide-type (ambient conditions) |
| Magnetic Behavior | Antiferromagnetic with helical spin arrangements |
| Electronic Properties | Metallic with moderate correlations |
| Transition Temperature | Néel temperature approximately 270 Kelvin |
| Pressure Response | Superconductivity above 1.2 gigapascals |
| Chemical Stability | Stable under ambient conditions, insoluble in water |
Properties
CAS No. |
12254-85-2 |
|---|---|
Molecular Formula |
AsCr |
Molecular Weight |
126.918 g/mol |
IUPAC Name |
arsenic;chromium |
InChI |
InChI=1S/As.Cr |
InChI Key |
OTJXRUHUGBSPCL-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr]=[As] |
Canonical SMILES |
[Cr].[As] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium arsenide can be synthesized by direct combination of elemental chromium and arsenic. The process involves heating a stoichiometric mixture of chromium and arsenic in a vacuum-sealed quartz tube at high temperatures (around 800°C) to prevent oxidation .
Industrial Production Methods: In industrial settings, high-purity chromium and arsenic are mixed and ground in a vacuum environment to avoid contamination. The mixture is then heated in quartz ampoules under an inert atmosphere, such as purified argon, to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Chromium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like oxygen or hydrogen peroxide, leading to the formation of chromium oxides and arsenic oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas, which can convert this compound back to its elemental forms.
Major Products: The major products formed from these reactions include chromium oxides, arsenic oxides, and substituted compounds like chromium phosphide .
Scientific Research Applications
Semiconductor Applications
Chromium arsenide is primarily utilized in the semiconductor industry due to its favorable electronic properties. It is used in:
- Photo-optic Devices : this compound serves as a material for laser diodes and light-emitting diodes (LEDs). Its ability to efficiently convert electrical energy into light makes it suitable for optoelectronic applications.
- Quantum Dots : These nanometer-scale semiconductor particles exhibit quantum mechanical properties and are used in displays and biological imaging.
- Radiation Detectors : Chromium-compensated gallium arsenide sensors are evaluated for photon counting applications, benefiting from their high electron mobility and absorption efficiency compared to other materials like silicon .
Case Study: Radiation Sensors
A study demonstrated that chromium-compensated gallium arsenide sensors could effectively detect radiation with enhanced performance metrics over traditional materials. This advancement opens pathways for applications in medical imaging and non-destructive testing .
Environmental Remediation
Recent research highlights the potential of this compound in environmental applications, particularly in water purification systems. A notable development involves an adsorbent material designed to simultaneously remove toxic chromium and arsenic from water supplies.
- Adsorbent Material : Researchers at Oak Ridge National Laboratory developed a bifunctional ionic covalent organic network that captures chromium and arsenic in a balanced ratio. The material demonstrated a significant reduction in chromate concentrations, achieving levels below regulatory limits within minutes .
Data Table: Adsorbent Performance Metrics
| Pollutant | Initial Concentration (ppm) | Final Concentration (ppb) | Reduction Efficiency (%) |
|---|---|---|---|
| Chromate | 1 | 0.01 | 99 |
| Arsenate | 1 | 0.005 | 99.5 |
This dual-action capability not only addresses the presence of these heavy metals but also contributes to meeting clean water standards set by regulatory bodies .
Superconductivity Research
This compound has been identified as a material of interest in superconductivity research. An international research team discovered an unusual electronic state within this compound at ultralow temperatures, revealing a linear increase in electrical resistance under certain conditions.
- Superconducting Properties : The study indicated that this compound exhibits unique magnetoresistance characteristics, which are crucial for understanding superconducting materials and their applications in quantum computing and advanced electronic devices .
Data Table: Electrical Resistance Measurements
| Temperature (K) | Resistance () | Observation |
|---|---|---|
| 0.1 | 0.002 | Linear increase observed |
| 0.5 | 0.005 | Transition to superconducting state |
These findings suggest that this compound could play a significant role in the development of next-generation superconductors .
Mechanism of Action
The mechanism by which chromium arsenide exerts its effects is primarily through its magnetic and electronic properties. The compound’s antiferromagnetic order and high spin polarization at the Fermi level play crucial roles in its behavior. The interactions between chromium atoms and the electronic structure of arsenic contribute to its unique properties .
Comparison with Similar Compounds
Structural and Magnetic Properties
Gallium Arsenide (GaAs)
- Structure : GaAs adopts a zinc-blende cubic structure (space group F 43m), contrasting with CrAs’s orthorhombic lattice .
- Magnetic Behavior: Unlike CrAs, GaAs is non-magnetic and a direct-bandgap semiconductor (1.42 eV at 300 K), widely used in optoelectronics .
- Chromium Interaction : Cr doping in GaAs introduces deep-level defects, acting as recombination centers that degrade carrier mobility. Cr diffusion in GaAs occurs via interstitial mechanisms, unlike CrAs’s lattice-bound Cr atoms .
Zinc Arsenide (Zn₃As₂)
- Structure : Zn₃As₂ crystallizes in a tetragonal chalcopyrite structure (space group I 42d), differing from CrAs’s orthorhombic symmetry .
- Electronic Properties : Zn₃As₂ is a p-type semiconductor with a bandgap of ~0.9 eV, used in photoconductive devices. In contrast, CrAs exhibits metallic conductivity .
- Applications : Zn₃As₂ is employed in thin-film solar cells, while CrAs’s applications remain experimental, focusing on magnetic storage and quantum computing .
Iron-Based Arsenide Superconductors (e.g., LaOFeAs)
- Structure : Layered tetragonal structure (space group P4/nmm), with FeAs layers enabling superconductivity upon doping (e.g., F⁻ in LaOFeAs achieves Tc ≈ 26 K) .
- Magnetic vs. Superconducting Behavior : CrAs’s antiferromagnetism contrasts with the superconducting spin fluctuations in iron arsenides. The latter’s Tc is linked to orbital-selective electron correlations absent in CrAs .
Electronic and Optical Properties
| Property | CrAs | GaAs | Zn₃As₂ | LaOFeAs |
|---|---|---|---|---|
| Bandgap | Metallic | 1.42 eV (direct) | 0.9 eV (indirect) | Metallic/superconducting |
| Magnetic Order | Antiferromagnetic | Non-magnetic | Non-magnetic | Spin-density wave |
| Carrier Mobility | N/A (metallic) | 8,500 cm²/Vs (electron) | ~100 cm²/Vs (hole) | ~200 cm²/Vs (electron) |
| Optical Response | Opaque (metallic) | High IR transparency | Photoconductive | N/A (opaque) |
Toxicity and Environmental Impact
- CrAs: Releases toxic Cr³⁺ and As³⁻ ions, classified as carcinogens by IARC (Group 1 for As, Group 1 for Cr(VI)) .
- GaAs : Less toxic due to stable Ga-As bonds; however, As leaching poses environmental risks .
- Zn₃As₂ : Moderate toxicity, regulated under Proposition 65 (California) for arsenic content .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity chromium arsenide (CrAs), and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves solid-state reactions under controlled atmospheres (e.g., argon) to prevent oxidation. Stoichiometric mixtures of chromium and arsenic are sealed in quartz ampoules, heated to 800–1000°C, and annealed for 72+ hours. Reproducibility requires meticulous documentation of:
- Precursor purity (e.g., trace metal analysis via ICP-MS).
- Thermal gradients during synthesis (monitored via thermocouples).
- Post-synthesis characterization (XRD for phase purity, SEM-EDS for stoichiometry) .
- Key Table :
| Parameter | Optimal Range | Characterization Tool |
|---|---|---|
| Reaction Temperature | 800–1000°C | Thermocouple |
| Annealing Time | 72–120 hours | XRD |
| Stoichiometry | Cr:As = 1:1 (±0.02) | SEM-EDS |
Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of this compound?
- Methodological Answer :
- XPS (X-ray Photoelectron Spectroscopy): Identifies oxidation states and surface composition.
- ARPES (Angle-Resolved Photoemission Spectroscopy): Maps band structure near Fermi level.
- Raman Spectroscopy : Detects phonon modes and structural defects.
- Best Practice : Combine with DFT simulations to cross-validate electronic transitions .
Q. How do theoretical models (e.g., DFT) predict the band structure of this compound, and what experimental validations are required?
- Methodological Answer : Density Functional Theory (DFT) with Hubbard-U corrections accounts for strong electron correlations in CrAs. Experimental validation requires:
- Synchrotron-based ARPES for direct bandgap measurements.
- Magnetotransport studies to confirm predicted semi-metallic behavior.
- Note : Discrepancies often arise from spin-orbit coupling approximations in DFT; iterative refinement is critical .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental measurements and computational predictions of this compound's magnetic properties?
- Methodological Answer :
- Step 1 : Replicate experimental conditions (e.g., SQUID magnetometry under identical field strengths and temperatures).
- Step 2 : Re-examine DFT parameters (e.g., exchange-correlation functionals, spin-orbit coupling terms).
- Step 3 : Perform neutron diffraction to resolve magnetic moment orientations, which DFT may misestimate due to lattice distortion effects .
Q. What strategies optimize the synthesis parameters of this compound to achieve desired stoichiometric ratios?
- Methodological Answer : Use Design of Experiments (DOE) frameworks:
- Factors : Temperature, annealing time, precursor particle size.
- Response Variables : Phase purity (XRD), stoichiometry (EDS).
- Statistical Tool : ANOVA to identify significant parameters.
- Case Study : A 2^3 factorial design reduced arsenic sublimation losses by 40% in high-temperature syntheses .
Q. How can researchers resolve contradictions in reported thermal conductivity values of this compound across studies?
- Methodological Answer :
- Systematic Error Analysis : Compare sample geometries (bulk vs. thin-film) and measurement techniques (laser flash vs. 3ω method).
- Mitigation : Standardize sample preparation (e.g., polishing to reduce surface roughness) and calibrate equipment using reference materials (e.g., pyroceram) .
Q. What advanced techniques are used to study surface oxidation effects on this compound's electronic properties?
- Methodological Answer :
- In Situ XPS : Monitors oxide layer formation under controlled O₂ partial pressures.
- TEM-EELS : Maps oxidation states at atomic resolution.
- Best Practice : Compare air-exposed vs. glovebox-transferred samples to isolate oxidation impacts .
Q. How to design experiments to investigate defect-mediated charge transport in this compound single crystals?
- Methodological Answer :
- Step 1 : Introduce controlled defects via ion irradiation or doping (e.g., Mn substitution).
- Step 2 : Measure Hall effect and resistivity under varying temperatures (4–300 K).
- Step 3 : Correlate with positron annihilation spectroscopy to quantify vacancy concentrations.
- Key Insight : Defect engineering can tune carrier mobility by 2–3 orders of magnitude .
Methodological Guidelines from Evidence
- Reproducibility : Document synthesis and characterization parameters exhaustively, adhering to journal standards for experimental sections .
- Data Contradictions : Use systematic error analysis and replicate studies under identical conditions before revising hypotheses .
- Interdisciplinary Validation : Combine computational and experimental approaches to address theoretical limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
